molecular formula C11H12O4 B1609155 4-(Allyloxy)-3-methoxybenzoic acid CAS No. 22280-97-3

4-(Allyloxy)-3-methoxybenzoic acid

Cat. No.: B1609155
CAS No.: 22280-97-3
M. Wt: 208.21 g/mol
InChI Key: JAQPASQMIRCHIU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-methoxybenzoic acid is a chemical compound with the molecular weight of 178.19 . It is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of a similar compound, 4-allyloxy-3-methoxy benzaldehyde, has been reported in a study . The synthesis involved six steps: distillation of clove leaf oil waste, isolation of eugenol from clove leaf oil, isomerization reaction of eugenol to produce isoeugenol, oxidation reaction of isoeugenol to produce vanillin, O-allylation reaction of vanillin to produce 4-allyloxy-3-methoxy benzaldehyde, and Claisen-Schmidt condensation reaction of compound 5 with acetophenone .

Scientific Research Applications

Controlled Release of Flavor

  • Encapsulation for Flavor Release : A study demonstrated the successful intercalation of vanillic acid (a flavoring agent closely related to 4-(Allyloxy)-3-methoxybenzoic acid) into layered double hydroxide to produce nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).

Asymmetric Dihydroxylation in Organic Synthesis

  • Reagent-Controlled Diastereoselection : Research indicates that allylic 4-methoxybenzoates, which are structurally similar to this compound, exhibit excellent reagent-controlled diastereoselectivities in Sharpless asymmetric dihydroxylation, useful for total syntheses of various polyols (Guzman-Perez & Corey, 1997).

Enzyme Interactions

  • Enzyme Substrate Interaction Studies : A purified 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, which acts on substrates including 4-methoxybenzoate and similar compounds, highlights the biochemical interactions and potential industrial applications of similar compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

Analytical Applications

  • Spectroscopic Analysis : The study of vanillic acid's spectral fingerprints in infrared and Raman spectra, and its applications in analytical techniques like surface-enhanced Raman scattering (SERS) can be relevant for compounds like this compound (Clavijo, Menendez, & Aroca, 2008).

Antibacterial Applications

  • Antibacterial Activity : Hydrazide-hydrazones of related compounds have shown promising antibacterial activity against Bacillus spp., suggesting potential medical applications (Popiołek & Biernasiuk, 2016).

Microbial Metabolism

  • Methanol Production from Aromatic Acids : A study on Pseudomonas putida demonstrated the microbial metabolism of various methoxylated benzoic acids, including the production of methanol, indicating potential biotechnological applications (Donnelly & Dagley, 1980).

Cholinesterase Inhibitors

  • Neurological Applications : Research focused on the synthesis of S-alkylated triazoles derived from 4-methoxybenzoic acid demonstrated significant cholinesterase inhibitory potential, indicating possible applications in neurodegenerative diseases (Arfan et al., 2018).

Synthesis of Novel Derivatives

  • Antibacterial Drug Candidates : Novel vanillic acid hybrid derivatives (related to this compound) were synthesized and showed potential antibacterial activity, highlighting the compound's use in drug synthesis (Satpute, Gangan, & Shastri, 2018).

Safety and Hazards

The safety data sheet for a related compound, 4-Allyloxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Properties

IUPAC Name

3-methoxy-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQPASQMIRCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424229
Record name 4-(allyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-97-3
Record name 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22280-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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